molecular formula C9H10ClNO B1581061 2-chloro-N-(3-methylphenyl)acetamide CAS No. 32428-61-8

2-chloro-N-(3-methylphenyl)acetamide

Cat. No.: B1581061
CAS No.: 32428-61-8
M. Wt: 183.63 g/mol
InChI Key: GYMACIQGUHXSLT-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methylphenyl)acetamide is an organic compound belonging to the class of acetamides. It is characterized by the presence of a chlorine atom and a methyl group on the phenyl ring, which is attached to the acetamide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-methylphenyl)acetamide typically involves the acylation of 3-methylphenylamine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using an aprotic solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: Reduction can yield 2-chloro-N-(3-methylphenyl)ethanamine.

  • Substitution: Substitution reactions can produce 2-hydroxy-N-(3-methylphenyl)acetamide or 2-amino-N-(3-methylphenyl)acetamide.

Scientific Research Applications

2-Chloro-N-(3-methylphenyl)acetamide has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-Chloro-N-(3-methylphenyl)acetamide is structurally similar to other acetamide derivatives, such as tolfenamic acid and mefenamic acid. These compounds share the common feature of having an acetamide group but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • Tolfenamic acid

  • Mefenamic acid

  • Flufenamic acid

  • Niflumic acid

Properties

IUPAC Name

2-chloro-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMACIQGUHXSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304587
Record name 2-chloro-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32428-61-8
Record name 32428-61-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166401
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methylaniline (1 g, 9.3 mmol) in 2N aqueous sodium hydroxide (30 mL) was treated with chloroacetyl chloride (0.82 mL, 10.27 mmol) dropwise at room temperature as a solution in dichloromethane. After 18 hours, the reaction mixture was quenched with water and the layers separated. The organic phase was washed with an aqueous solution of 1N HCl and dried over MgSO4, filtered and the filtrate concentrated under reduced pressure to provide 1.3 g (76%) of the title compound as a white solid. 1H NMR (300 MHz, CDCI3) δ 2.35 (s, 3H), 4.20 (s, 2H), 7.00 (s, 1H), 7.22 (m, 1H), 7.35-7.45 (m, 2H), 8.15 (br s, 1H); MS (DCI/NH3) m/e 201 (M+NH4)+.
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76%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a suspension of potassium carbonate (773 mg, 5.59 mmol) in dichloromethane (25 mL) was added m-toluidine (0.5 mL, 4.66 mmol) followed by dropwise addition of chloroacetyl chloride (0.44 mL, 5.59 mmol) and the mixture was stirred at ambient temperature overnight. The reaction was quenched by addition of water, the layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried (MgSO4), filtered and concentrated under vacuum to provide 2-chloro-N-m-tolyl-acetamide. MS (DCI-NH3): m/z 201 (M+NH4)+.
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773 mg
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the conformation of the N—H bond in 2-chloro-N-(3-methylphenyl)acetamide differ from that in 2-chloro-N-(3-nitrophenyl)acetamide?

A1: In this compound, the N—H bond conformation is syn to the meta-methyl group []. This contrasts with 2-chloro-N-(3-nitrophenyl)acetamide, where the N—H bond adopts an anti conformation relative to the meta-nitro group []. This suggests that the steric and electronic properties of the substituent at the meta position influence the preferred conformation around the N—H bond.

Q2: How are the molecules of this compound arranged in the solid state?

A2: The molecules of this compound are linked together in chains along the a-axis through dual intermolecular N—H⋯O hydrogen bonds []. This type of interaction is commonly observed in the crystal structures of acetanilide derivatives.

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